molecular formula C17H15NOS B10843620 4-(5-(4-Methoxyphenyl)thiophen-2-yl)benzenamine

4-(5-(4-Methoxyphenyl)thiophen-2-yl)benzenamine

Cat. No.: B10843620
M. Wt: 281.4 g/mol
InChI Key: JJUWIYUCBOADAD-UHFFFAOYSA-N
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Description

4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound features a thiophene ring substituted with a methoxyphenyl group and a benzenamine group, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2), chlorine (Cl2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Nitrated or halogenated derivatives

Mechanism of Action

The mechanism of action of 4-(5-(4-methoxyphenyl)thiophen-2-yl)benzenamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)thiophen-2-yl]aniline

InChI

InChI=1S/C17H15NOS/c1-19-15-8-4-13(5-9-15)17-11-10-16(20-17)12-2-6-14(18)7-3-12/h2-11H,18H2,1H3

InChI Key

JJUWIYUCBOADAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N

Origin of Product

United States

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